molecular formula C20H27N3O4S2 B3006550 N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide CAS No. 1021266-11-4

N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide

Cat. No.: B3006550
CAS No.: 1021266-11-4
M. Wt: 437.57
InChI Key: QZBCRGIMSNUODM-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core with three critical substituents:

  • N-(4-methylbenzo[d]thiazol-2-yl): A benzothiazole moiety substituted with a methyl group at the 4-position. This heterocyclic group is known for enhancing binding affinity in medicinal chemistry due to its aromatic and hydrogen-bonding properties .
  • 1-(methylsulfonyl): A sulfonamide group at the piperidine nitrogen, which contributes to metabolic stability and target engagement .
  • N-((tetrahydrofuran-2-yl)methyl): A tetrahydrofuran (THF) methyl group, which may improve solubility and influence conformational flexibility .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S2/c1-14-5-3-7-17-18(14)21-20(28-17)23(13-16-6-4-12-27-16)19(24)15-8-10-22(11-9-15)29(2,25)26/h3,5,7,15-16H,4,6,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBCRGIMSNUODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure that includes a benzothiazole moiety, a piperidine ring, and a methylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N2O3SC_{17}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 342.44 g/mol. The presence of the benzothiazole ring is significant for its biological activity, as it is known to interact with various biological targets.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Enzyme Inhibition : The compound is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process.
  • Apoptosis Induction : Similar benzothiazole derivatives have been shown to induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation, which is critical for programmed cell death .
  • Signal Transduction Modulation : The compound may influence various signaling pathways involved in inflammation and cancer progression, thereby modulating cellular responses.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted through studies demonstrating its ability to inhibit COX enzymes. This inhibition reduces the production of pro-inflammatory mediators, providing therapeutic benefits in conditions characterized by inflammation.

Anticancer Activity

In vitro studies have shown that related benzothiazole compounds exhibit significant anticancer activity against various cancer cell lines. For instance, derivatives have been identified as effective against U937 and MCF-7 cell lines, indicating selective toxicity towards cancer cells while sparing normal cells . The structure–activity relationship (SAR) studies suggest that modifications in the benzothiazole moiety can enhance anticancer properties.

Case Studies

Several case studies have explored the biological effects of benzothiazole derivatives:

  • Study on Apoptosis Induction : A series of benzothiazole derivatives were tested for their ability to induce apoptosis in cancer cells. Compounds with specific structural features showed enhanced activation of procaspase-3, leading to increased apoptosis rates .
  • Inflammation Model : In animal models of inflammation, compounds similar to this compound demonstrated significant reductions in inflammatory markers, supporting their potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-methylbenzo[d]thiazol-2-yl)benzamideLacks methylsulfonyl groupModerate anticancer activity
N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)benzamideChlorine substitutionEnhanced reactivity and anti-inflammatory effects
N-(4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamideEthylsulfonyl groupPotentially different solubility and reactivity profiles

Comparison with Similar Compounds

Structural Analogues of Piperidine-4-Carboxamide Derivatives

The table below compares the target compound with structurally related analogues, focusing on substituents and key features:

Compound Name Piperidine Substituents Sulfonyl Group Heterocyclic Amine Unique Features Reference
Target Compound : N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide 1-(methylsulfonyl), N-((tetrahydrofuran-2-yl)methyl) Methylsulfonyl 4-Methylbenzo[d]thiazol-2-yl THF methyl group enhances solubility
ML277 : (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide 1-(tosyl), R-configuration at piperidine-2-carboxamide Tosyl (p-toluenesulfonyl) 4-(4-Methoxyphenyl)thiazol-2-yl Chiral center; bulky tosyl group
CAS 941962-26-1 : 1-(4-chlorobenzenesulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide 1-(4-chlorobenzenesulfonyl) 4-Chlorobenzenesulfonyl 4-Methylbenzo[d]thiazol-2-yl Electron-withdrawing Cl substituent
CAS 1010979-74-4 : N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide 1-(methylsulfonyl) Methylsulfonyl 4-(5-Chlorothiophen-2-yl)thiazol-2-yl Thiophene substitution
Compound 4-9 (from ): N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(3-fluorophenylsulfonyl)piperidine-4-carboxamide 1-(3-fluorophenylsulfonyl) 3-Fluorophenylsulfonyl 4-(Benzo[d]thiazol-2-yl)phenyl Fluorine enhances electronegativity

Key Structural and Functional Differences

Sulfonyl Group Variations :

  • The methylsulfonyl group in the target compound and CAS 1010979-74-4 is less sterically hindered compared to tosyl (ML277) or aryl sulfonyls (e.g., 3-fluorophenyl in Compound 4-9) . This may improve membrane permeability and reduce metabolic degradation.
  • Electron-withdrawing groups (e.g., Cl in CAS 941962-26-1) enhance stability but may reduce solubility .

In contrast, thiophene (CAS 1010979-74-4) or methoxyphenyl thiazole (ML277) groups introduce varied electronic properties .

Conformational Flexibility :

  • The tetrahydrofuran-2-yl methyl group in the target compound introduces an oxygen-containing heterocycle, which may improve aqueous solubility compared to purely hydrocarbon substituents (e.g., tolyl in ML277) .

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